Isosilandrin A

Description

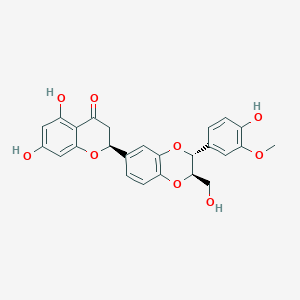

Structure

2D Structure

3D Structure

Properties

CAS No. |

848420-95-1 |

|---|---|

Molecular Formula |

C25H22O9 |

Molecular Weight |

466.4 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H22O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)32-18-5-3-12(6-21(18)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)33-19/h2-9,19,23,25-29H,10-11H2,1H3/t19-,23+,25+/m0/s1 |

InChI Key |

GCUMQFLUDKFIJH-DNVKUUNQSA-N |

SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |

Synonyms |

3-deoxysilybin isosilandrin A |

Origin of Product |

United States |

Biosynthetic Pathways of Isosilandrin a

Proposed Biosynthetic Mechanisms for Flavonolignans

The biosynthesis of flavonolignans is a specialized class of secondary metabolism in plants, creating a structural bridge between the flavonoid and phenylpropanoid pathways. nih.gov

The foundational step in the biosynthesis of flavonolignans is an enzyme-mediated oxidative coupling between a flavonoid molecule and a phenylpropanoid unit, which for most flavonolignans is coniferyl alcohol. nih.govresearchgate.net The most widely accepted hypothesis posits that this process is initiated by the generation of free radicals from both precursors. nih.gov Enzymes such as peroxidases and laccases are believed to catalyze this reaction by performing a one-electron oxidation on the phenolic substrates. nih.govnih.gov

This oxidation creates a phenoxy radical on the flavonoid moiety and a quinone methide radical from the coniferyl alcohol. nih.gov These two highly reactive radical intermediates then couple together, a process that forms the core structure of the flavonolignan. researchgate.net An alternative mechanism has also been proposed, suggesting the reaction begins with the single-electron oxidation of coniferyl alcohol, which then reacts with the electron-rich catechol group of the flavonoid precursor, followed by a subsequent oxidation to yield the final products. nih.gov

The coupling of the flavonoid and phenylpropanoid radicals is characterized as a non-selective O-β coupling reaction. nih.govscispace.com This non-stereoselective nature is a critical factor that leads to the formation of a variety of diastereomers. cuni.czresearchgate.net The reaction proceeds via a nucleophilic attack involving a quinone methide intermediate, which can result in different spatial arrangements of the newly formed molecule. oup.comscispace.com The isolation of both cis and trans isomers of flavonolignans from S. marianum provides strong evidence for this non-selective coupling mechanism. nih.govscispace.com The inherent lack of stereospecificity in this radical-driven reaction is the primary source of the diastereomeric diversity observed in this class of natural products. nih.gov

Oxidative Coupling Processes

Precursor Involvement in Isosilandrin A Biosynthesis

While the general mechanism of oxidative coupling applies, the specific identity of this compound is determined by its unique molecular precursors, which differ from those of the more common flavonolignans found in the purple-flowered variety of S. marianum.

The biosynthesis of this compound utilizes the flavanone (B1672756) (-)-eriodictyol as its flavonoid precursor, coupled with coniferyl alcohol . oup.comnih.govscispace.com This is a key distinction from other well-known flavonolignans like silybin (B1146174), isosilybin (B7881680), and silychristin (B192383), which are synthesized using the flavanonol (+)-taxifolin as their flavonoid precursor. researchgate.netnih.gov

The structural difference between eriodictyol (B191197) and taxifolin (B1681242) is the absence of a hydroxyl group at the C-3 position of the flavonoid's C-ring in eriodictyol. This makes this compound a 3-deoxy flavonolignan , a defining characteristic that stems directly from its precursor. oup.comnih.gov

| Flavonolignan | Flavonoid Precursor | Phenylpropanoid Precursor | Resulting Class |

|---|---|---|---|

| This compound / Silandrin | (-)-Eriodictyol | Coniferyl Alcohol | 3-Deoxy Flavonolignan |

| Isosilybin / Silybin | (+)-Taxifolin | Coniferyl Alcohol | Flavonolignan |

| Silychristin | (+)-Taxifolin | Coniferyl Alcohol | Flavonolignan |

Stereochemical Aspects of this compound Biosynthesis

The non-selective nature of the biosynthetic coupling has direct consequences for the stereochemistry of the final this compound molecule, leading to the formation of multiple diastereomers.

The coupling of (-)-eriodictyol and coniferyl alcohol results in the formation of a 1,4-benzodioxane (B1196944) ring system. nih.govresearchgate.net Research has demonstrated that the biosynthesis in the white-flowered variant of S. marianum is not stereoselective, producing not only (-)-Isosilandrin A but also its trans-benzodioxane diastereomer, (-)-Isosilandrin B . nih.govscispace.com

The existence of these diastereomers confirms that the O-β coupling step is not enantioselective. oup.com Furthermore, minor quantities of cis-benzodioxane diastereomers, such as (-)-isocisilandrin, have also been isolated, which further supports the formation of a flexible quinone methide intermediate during biosynthesis. oup.comscispace.com However, the trans-substituted benzodioxane isomers are thermodynamically more stable and are, therefore, the major products of the reaction. oup.com

| Compound Name | Isomer Type | Relative Abundance |

|---|---|---|

| (-)-Isosilandrin A | trans-Benzodioxane Diastereomer | Major |

| (-)-Isosilandrin B | trans-Benzodioxane Diastereomer | Major |

| (-)-Isocisilandrin | cis-Benzodioxane Diastereomer | Minor |

Isolation and Characterization of cis-Benzodioxane Diastereomers

Research into the constituents of the white-flowered variant of Silybum marianum (milk thistle) has provided significant insights into the biosynthesis of flavanolignans like this compound. oup.comscispace.com Studies have demonstrated that alongside the previously identified compounds (–)-isosilandrin A and (–)-silandrin A, the plant also produces their trans-benzodioxane diastereomers, (–)-isosilandrin B and (–)-silandrin B. oup.comnih.gov

A pivotal discovery in this area was the successful isolation and characterization of their corresponding cis-benzodioxane diastereomers for the first time. oup.comoup.com These novel compounds were named (–)-isocisilandrin and (–)-cisilandrin. oup.com The isolation of these cis-isomers provides strong confirmation for the proposed biosynthetic pathway, which involves a nonselective O-β coupling of the precursor molecules. oup.comnih.gov The presence of both cis and trans stereoisomers indicates that the coupling and subsequent cyclisation of the quinone methide intermediate are not strictly controlled, leading to a mixture of diastereomers. oup.comrsc.org

The separation of this complex mixture of diastereomers was made possible through analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). oup.comnih.gov The careful selection of the HPLC stationary phase and the eluent composition was critical to achieving the analytical separation of the four trans-diastereomers and the two newly identified cis-diastereomers. oup.com The structural characterization and determination of absolute stereochemistry for these types of compounds typically rely on a combination of spectroscopic methods, including 2D Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. nih.gov

Table 1: Benzodioxane Diastereomers Isolated from White-Flowered Silybum marianum

| Compound Name | Abbreviation (per source oup.com) | Benzodioxane Ring Stereochemistry |

|---|---|---|

| (–)-Isosilandrin A | 4a | trans |

| (–)-Isosilandrin B | 4b | trans |

| (–)-Silandrin A | 3a | trans |

| (–)-Silandrin B | 3b | trans |

| (–)-Isocisilandrin | 5 | cis |

| (–)-Cisilandrin | 6 | cis |

Table 2: Common Techniques for Characterization of Flavanolignan Diastereomers

| Analytical Technique | Primary Application in Diastereomer Analysis |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and isolation of individual diastereomers from a mixture. oup.comnih.govmdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the chemical structure and confirmation of connectivity (e.g., using 2D NMR). nih.govmdpi.com |

| Circular Dichroism (CD) Spectroscopy | Determination of the absolute configuration (stereochemistry) of the chiral molecules. nih.govresearchgate.net |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition of the isolated compounds. mdpi.com |

Total Synthesis Approaches for this compound

The complete chemical synthesis of this compound from basic starting materials, known as total synthesis, provides a definitive confirmation of its structure and allows for the creation of analogs for further study.

Synthetic Methodologies and Yield Optimization

The total synthesis of (-)-isosilandrin has been successfully reported, establishing its chemical structure. researchgate.netnih.gov One documented methodology involves the condensation of a derivative of ethyl (2E)-3-[(2R,3R)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2-propenoic acid with 2-hydroxy-4,6-bis(methoxy)acetophenone. researchgate.net This particular total synthesis route resulted in a modest yield of 2.64% based on the dry weight of the starting material. researchgate.net

Diastereomeric Mixture Control in Synthesis

Flavonolignans like isosilandrin possess multiple chiral centers, meaning they can exist as different stereoisomers, specifically diastereomers. The biosynthesis of related compounds often results in a mixture of these diastereomers. researchgate.netmdpi.com For instance, the well-known flavonolignan silybin is typically a mixture of silybin A and silybin B. researchgate.net

Controlling the stereochemical outcome of the synthesis to produce a single, desired diastereomer like this compound is a significant challenge. One reported asymmetric total synthesis of the related (-)-isosilybin A utilized a late-stage catalytic biomimetic cyclization of a chalcone (B49325) to form the key benzopyranone ring. acs.org In this approach, it was found that the existing stereocenters in the benzodioxane portion of the molecule did not direct the stereochemistry of the ring closure, necessitating the use of a chiral catalyst to achieve diastereoselectivity. acs.org For this compound, the separation of diastereomers, often by chromatographic techniques like HPLC after synthesis, is a crucial step to obtain the pure compound. acs.org

Derivatization and Structural Diversification

Creating derivatives of this compound through chemical modification allows for the exploration of structure-activity relationships and the potential development of new compounds with enhanced or novel properties.

Gamma-Radiolysis as a Method for Derivative Production

An innovative and efficient method for producing isosilandrin involves the use of gamma (γ)-irradiation on silybin. mdpi.comnih.govresearchgate.net This radiolysis process has been shown to be an effective technique for structural modification. researchgate.netmdpi.comresearcher.life Research has identified that irradiating a sample of silybin with an optimal dose of 300 kGy produces both isosilandrin and 2,3-dehydrosilybin (B1234275) in high yields. researchgate.netmdpi.com The yield of isosilandrin from this semi-synthetic method was reported to be 33.5%, a substantial improvement over the reported total synthesis. researchgate.netmdpi.com This approach is noted for being an economical, environmentally friendly, and convenient way to obtain these silybin derivatives. researchgate.net

| Synthesis Method | Starting Material | Reported Yield |

|---|---|---|

| Total Synthesis | Ethyl (2E)-3-[(2R,3R)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2-propenoic acid derivative | 2.64% researchgate.net |

| Gamma-Radiolysis (Semi-synthesis) | Silybin | 33.5% researchgate.netmdpi.com |

Exploration of this compound Analogs

Further structural diversification of this compound has been achieved through targeted chemical reactions. One study focused on converting silybin into 23-iodo isosilandrin through a selective iodination reaction. This intermediate was then used to synthesize a library of 45 new amide derivatives. This work demonstrates a clear pathway for creating a diverse set of this compound analogs for further investigation.

Absolute Configuration Determination through Spectroscopic Techniques

The precise three-dimensional arrangement of atoms in a chiral molecule is known as its absolute configuration. Determining this is crucial for understanding its biological interactions. Various spectroscopic methods are employed for this purpose.

The absolute configuration of (-)-isosilandrin was successfully determined using circular dichroism (CD) spectroscopy. researchgate.netnih.gov This chiroptical technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a unique spectral fingerprint that can be compared to theoretical calculations to assign the absolute stereochemistry. mtoz-biolabs.comschrodinger.comspark904.nl

Chemical Synthesis and Structural Modifications of Isosilandrin a and Its Analogs

Application of Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) Spectroscopy

The determination of the absolute configuration of complex natural products is a critical aspect of their structural elucidation. For chiral molecules like Isosilandrin A, which contain multiple stereocenters, chiroptical methods such as Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopy are invaluable tools. unideb.hucore.ac.uk These techniques measure the differential absorption of left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms in a molecule. ipsintelligentsia.comnih.gov

The absolute configuration of (-)-Isosilandrin A was successfully established as (2'R, 3'R) through the application of circular dichroism spectroscopy. researchgate.netnih.gov This determination was not based on the entire complex structure of the flavonolignan but focused on the inherent chirality of a key structural motif, the 1,4-benzodioxane (B1196944) ring. researchgate.net

Research has established a helicity rule for the 1,4-benzodioxane chromophore, which correlates the helicity (P or M) of the dihydrodioxane ring with the sign of the Cotton effect observed in the CD spectrum. researchgate.net Specifically, the α-band, which appears between 300 and 325 nm, is diagnostic for the stereochemistry of this ring system. researchgate.net A positive Cotton effect in this region corresponds to a P-helicity of the heteroring, while a negative Cotton effect indicates M-helicity. researchgate.net

In the case of (-)-Isosilandrin A, the analysis of its CD spectrum, in conjunction with this established helicity rule, allowed for the unambiguous assignment of the (2'R, 3'R) configuration. researchgate.netunideb.hu This approach is powerful because it allows for the determination of absolute stereochemistry even when suitable crystals for X-ray crystallography cannot be obtained, which is a common challenge for many natural products. researchgate.net

The application of ECD spectroscopy, often coupled with quantum chemical calculations using methods like time-dependent density functional theory (TD-DFT), further solidifies the assignment of absolute configuration. researchgate.net By calculating the theoretical ECD spectrum for a proposed stereoisomer and comparing it to the experimental spectrum, chemists can confidently determine the true three-dimensional structure of the molecule. researchgate.netunige.ch While specific TD-DFT calculation data for this compound is not detailed in the available literature, the use of such methods for related flavonolignans like silybin (B1146174) provides a strong precedent for its applicability and reliability in this class of compounds. mdpi.com

The research findings underscore the importance of CD and ECD spectroscopy as essential techniques in the stereochemical analysis of this compound and its analogs. The ability to correlate specific spectral features, such as the sign of a Cotton effect, with the spatial arrangement of atoms provides a direct and reliable method for absolute configuration assignment. core.ac.uk

Data Tables

The following table summarizes the key chiroptical data used in the determination of the absolute configuration of (-)-Isosilandrin A based on the established helicity rule for the 1,4-benzodioxane moiety.

Table 1: Correlation of 1,4-Benzodioxane Ring Helicity with CD Spectral Data

| Ring Helicity | Stereochemistry | Predicted Sign of Cotton Effect (α-band, ~300-325 nm) |

| P (Plus) | (2'R, 3'R) | Positive (+) |

| M (Minus) | (2'S, 3'S) | Negative (-) |

Table 2: Application to (-)-Isosilandrin A

| Compound | Observed Sign of Cotton Effect (α-band) | Inferred Ring Helicity | Determined Absolute Configuration |

| (-)-Isosilandrin A | Negative (-) | M (Minus) | (2'R, 3'R)¹ |

¹Note: The (2'R, 3'R) configuration corresponds to an M-helicity for the 1,4-benzodioxane ring in this specific class of compounds, leading to a negative Cotton effect in the diagnostic region of the CD spectrum.

Molecular and Cellular Pharmacology of Isosilandrin a

Anti-inflammatory Mechanisms of Action

Isosilandrin A demonstrates anti-inflammatory properties through its interaction with critical signaling pathways and the subsequent regulation of inflammatory molecules. nih.govresearchgate.net

Modulation of Nuclear Factor-κB (NF-κB) Signaling Pathway

A primary mechanism by which this compound exerts its anti-inflammatory effects is through the modulation of the Nuclear Factor-κB (NF-κB) signaling pathway. nih.govtandfonline.com NF-κB is a crucial protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli like stress and inflammatory cytokines. wikipedia.org

This compound has been shown to suppress the degradation of IκBα (inhibitor of kappa B alpha) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. tandfonline.com In unstimulated cells, IκBα binds to NF-κB, keeping it inactive in the cytoplasm. wikipedia.org Upon stimulation by inflammatory signals, IκBα is typically phosphorylated and subsequently degraded, which allows NF-κB to become active. frontiersin.org By inhibiting the degradation of IκBα, this compound effectively prevents the activation of NF-κB. tandfonline.com

Following the degradation of IκBα, the activated NF-κB complex, which includes the p65 subunit, translocates from the cytoplasm to the nucleus. wikipedia.org Once in the nucleus, it binds to DNA and initiates the transcription of various pro-inflammatory genes. dovepress.com Research has demonstrated that this compound suppresses the nuclear translocation of the p65 subunit in LPS-stimulated macrophages. tandfonline.comresearchgate.net This inhibition was observed through both immunofluorescence and western blot analysis, which showed a decrease in the amount of p65 in the nucleus after treatment with this compound. researchgate.net

Inhibition of IκBα Degradation

Regulation of Inflammatory Mediators and Cytokines (in vitro)

This compound's anti-inflammatory activity extends to the regulation of various downstream targets of the NF-κB pathway, including inflammatory mediators and cytokines. nih.govtandfonline.com

In in vitro studies using LPS-stimulated RAW264.7 macrophages, this compound has been found to inhibit the production of nitric oxide (NO) in a dose-dependent manner. nih.govtandfonline.com NO is a signaling molecule involved in inflammation, and its overproduction can contribute to tissue damage. nih.govmdpi.com The production of large amounts of NO is catalyzed by the enzyme inducible nitric oxide synthase (iNOS). plos.orgnih.gov this compound also suppresses the expression of the iNOS protein, thereby reducing the capacity of the cells to produce NO. nih.govtandfonline.com

Table 1: Effect of this compound on Inflammatory Mediators and Cytokines in LPS-stimulated RAW264.7 Macrophages

| Mediator/Cytokine | Effect of this compound | Reference |

| Nitric Oxide (NO) | Inhibition of production | nih.govtandfonline.com |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression | nih.govtandfonline.com |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Inhibition of production | nih.govtandfonline.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production | nih.govtandfonline.com |

| Interleukin-6 (IL-6) | Inhibition of production | nih.govtandfonline.com |

| Interleukin-1 beta (IL-1β) | Inhibition of production | nih.govtandfonline.com |

Nitric Oxide (NO) Production and Inducible Nitric Oxide Synthase (iNOS) Expression

Cellular Models for Anti-inflammatory Research (e.g., RAW264.7 Macrophages)

RAW264.7 macrophages are a widely used cellular model to investigate inflammatory processes. mdpi.com When stimulated with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing various pro-inflammatory mediators. tandfonline.comresearchgate.net

Research has demonstrated that this compound exhibits anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages. tandfonline.cominformahealthcare.com Specifically, it has been shown to dose-dependently inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). tandfonline.comresearchgate.net Furthermore, this compound suppresses the secretion of several pro-inflammatory cytokines, including monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). tandfonline.comresearchgate.net The underlying mechanism for these effects involves the suppression of NF-κB activation, a key transcription factor in the inflammatory response. nih.gov this compound achieves this by inhibiting the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. nih.gov

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages

| Cytokine | Effect of this compound | Reference |

| MCP-1 | Inhibition of production | tandfonline.comresearchgate.net |

| TNF-α | Inhibition of production | tandfonline.comresearchgate.net |

| IL-6 | Inhibition of production | tandfonline.comresearchgate.net |

| IL-1β | Inhibition of production | tandfonline.comresearchgate.net |

Antioxidant Activities and Mechanisms

This compound has demonstrated notable antioxidant properties, contributing to its potential therapeutic effects.

Inhibition of Superoxide (B77818) Anion Release

The superoxide anion (O₂⁻) is a primary reactive oxygen species (ROS) that can trigger a cascade of oxidative damage within cells. mdpi.comfrontiersin.org this compound has been found to inhibit the release of superoxide anions from human polymorphonuclear leukocytes (PMNL). researchgate.net This action is a key component of its antioxidant activity, as it helps to mitigate the initial stages of oxidative stress. mdpi.comfrontiersin.org

Comparative Antioxidant Potency

Studies have indicated that this compound possesses stronger antioxidant activity than silybin (B1146174), another major flavonolignan from milk thistle. tandfonline.com This enhanced potency is significant, as both compounds share a similar structural backbone. The superior antioxidant capacity of this compound suggests that subtle structural differences can have a substantial impact on biological activity.

Enzymatic Inhibition Profiles

Beyond its anti-inflammatory and antioxidant effects, this compound and its derivatives have been investigated for their ability to inhibit specific enzymes.

Tyrosinase Inhibitory Activity of this compound Derivatives

Tyrosinase is a key enzyme in the production of melanin (B1238610). researchgate.net Research into the tyrosinase inhibitory activities of silybin derivatives has shown that Isosilandrin, along with 2,3-dehydrosilybin (B1234275), exhibits more potent inhibition than the parent compound, silybin. nih.govresearchgate.netnih.gov Specifically, Isosilandrin showed an IC₅₀ value of 274.6 µM, while silybin's IC₅₀ was greater than 500 µM. nih.govresearchgate.net This suggests that derivatives of silybin, like Isosilandrin, could be potential agents for regulating melanin synthesis. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Silybin and its Derivatives

| Compound | IC₅₀ (µM) | Reference |

| Silybin | > 500 | nih.govresearchgate.net |

| Isosilandrin | 274.6 | nih.govresearchgate.net |

| 2,3-dehydrosilybin | 109.5 | nih.govresearchgate.net |

Computational Investigations of Enzyme-Ligand Interactions

Computational docking is a method used to predict how a ligand, such as this compound, might bind to a protein target like an enzyme. nih.govmdpi.com Molecular docking simulations have been employed to understand the binding affinity and inhibitory mechanisms of this compound and its derivatives with tyrosinase. nih.govresearchgate.net These computational studies help to visualize the interactions between the ligand and the active site of the enzyme, providing insights into the structural basis for the observed inhibitory activity. nih.govresearchgate.netnih.gov

Potential Receptor Interactions (in silico)

In silico studies, which utilize computational methods to predict the interaction between a ligand and a protein, are valuable tools in drug discovery for screening potential biological activities. ijsrcseit.com Molecular docking, a key in silico technique, models the binding of a small molecule to the active site of a target protein, helping to predict binding affinity and interaction patterns. mdpi.comnih.gov

Estrogen Receptor Binding Studies

The estrogen receptors (ER), primarily ERα and ERβ, are crucial regulators of various physiological processes and are significant targets in the development of treatments for conditions like breast cancer. bioinformation.netnih.gov The potential for phytochemicals to interact with these receptors is an area of active investigation. nih.govnih.gov

A molecular docking study was conducted to evaluate the interaction of numerous phytochemicals, including this compound, with both ERα and ERβ. nih.gov The study used Molegro Virtual Docker for the docking calculations. nih.gov The results indicated that this compound did not show any docking with ERα. nih.gov However, an interaction with ERβ was observed. nih.gov

The specific findings for this compound's interaction with estrogen receptors are detailed in the table below.

| Compound | Target Receptor | Docking Result | Docking Energy (kJ/mol) |

| This compound | Estrogen Receptor α (ERα) | No Dock | Not Applicable |

| This compound | Estrogen Receptor β (ERβ) | Docked | -69.6 |

| This table is based on data from a molecular docking study of phytochemicals with estrogen receptors. nih.gov |

Antiviral Potential (in silico)

The search for novel antiviral agents is a global health priority. The Dengue virus, a member of the Flaviviridae family, is a significant mosquito-borne pathogen. ijpsr.com A critical target for the development of anti-dengue therapeutics is the NS2B/NS3 protease, an enzyme essential for viral replication. ijpsr.comnih.govaccscience.com Inhibiting this protease can effectively halt the viral life cycle. mdpi.com

Molecular Docking Studies with Viral Targets (e.g., Dengue Virus NS2B/NS3 Protease)

Molecular docking is a computational technique widely employed to identify and evaluate potential inhibitors of viral enzymes like the Dengue virus NS2B/NS3 protease. nih.govmdpi.com This method predicts the binding affinity and interaction patterns between a potential drug molecule and the catalytic site of the protease. accscience.com The binding site of the DENV-2 NS2B/NS3 protease, for instance, is often defined by key catalytic residues such as His51, Asp75, and Ser135. mdpi.com By screening libraries of compounds, researchers can identify candidates that are predicted to bind strongly and stably to this active site, suggesting they may act as effective inhibitors. nih.gov

Despite the application of these in silico methods to screen various natural compounds against the Dengue virus NS2B/NS3 protease, a review of the scientific literature did not yield specific molecular docking studies focused on this compound or its synonym, 3-deoxysilybin, with this viral target. Therefore, while the methodology is well-established for discovering potential antiviral agents, data on the specific interactions and binding energy of this compound with the Dengue Virus NS2B/NS3 protease are not available in the reviewed sources.

Advanced Analytical and Computational Methodologies in Isosilandrin a Research

Chromatographic Techniques for Isolation and Analysis

Chromatographic methods are fundamental to the separation and purification of Isosilandrin A from complex plant extracts and for its subsequent quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of this compound. unibuc.ro Reversed-phase HPLC (RP-HPLC) has been successfully employed for the separation of this compound from other related flavonolignans. unibuc.ro A typical HPLC analysis involves the use of a C18 column and a gradient elution system.

For instance, the separation of the major constituents of silymarin (B1681676), including the diastereomers of isosilybin (B7881680) (isosilybin A and B), has been achieved using a YMC ODS-AQ HPLC column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and organic solvents such as methanol (B129727) and acetonitrile, with the addition of formic acid to improve peak shape. nih.gov The detection is commonly carried out using a UV or a photodiode array (PDA) detector. scribd.com

Table 1: Illustrative HPLC Parameters for Flavonolignan Analysis

| Parameter | Details |

| Column | YMC ODS-AQ |

| Mobile Phase | Gradient of ammonium acetate (B1210297) buffer, methanol, water, and formic acid nih.gov |

| Detection | UV/PDA scribd.com |

| Application | Separation of silybin (B1146174), isosilybin, silydianin (B192384), and silychristin (B192383) diastereomers nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the identification and characterization of this compound, especially within complex mixtures. unibuc.ronih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) information. cd-genomics.com

LC-MS has been instrumental in distinguishing between isomers like silychristin and its related compounds, which may not be uniquely identified by LC alone. thieme-connect.com In the analysis of silymarin extracts, LC-MS/MS methods have been developed to selectively and sensitively characterize the main active constituents, including the diastereomers of isosilybin. nih.gov The identification is based on the unique fragmentation patterns of the selected molecular ions in the product ion scan and the specific fragmentation observed in multiple reaction monitoring (MRM) mode. nih.gov This level of detail is crucial for pharmacokinetic studies where discriminating between different silymarin constituents is essential. nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the precise chemical structure of this compound and for assessing its purity after isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. mdpi.com Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy provide detailed information about the chemical environment, connectivity, and arrangement of atoms within the molecule. mdpi.com

The structure of (-)-isosilandrin was established through detailed spectral analysis, including NMR. researchgate.net The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the molecule, allowing for the unambiguous assignment of its structure. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between different parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method used to obtain preliminary structural information and to assess the purity of this compound. nih.govtechnologynetworks.com This technique measures the absorption of UV or visible light by a molecule. technologynetworks.com The wavelengths at which a molecule absorbs light (λmax) are characteristic of the electronic transitions within its chromophores. reddit.com

For flavonolignans like this compound, the UV-Vis spectrum typically shows absorption bands that are characteristic of the flavonoid and phenylpropanoid moieties that make up its structure. Changes in the position and intensity of these absorption bands can provide clues about the substitution pattern and conjugation within the molecule. It is also a common detection method used in HPLC analysis. scribd.com

Table 2: Spectroscopic Data for this compound

| Technique | Application | Key Findings |

| NMR Spectroscopy | Structural Elucidation | Detailed ¹H and ¹³C NMR data confirms the connectivity and stereochemistry of the molecule. researchgate.net |

| UV-Vis Spectroscopy | Purity Assessment & Preliminary Structural Information | Provides characteristic absorption maxima (λmax) indicative of the flavonolignan structure. nih.gov |

Computational Chemistry Applications

Computational chemistry has emerged as a powerful tool in this compound research, enabling the prediction of its properties and interactions with biological targets. numberanalytics.comschrodinger.com These in silico methods complement experimental data and provide valuable insights at the molecular level. amazon.in

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a small molecule, like this compound, to the active site of a target protein. mdpi.comresearchgate.net For example, a molecular docking simulation was used to investigate the binding affinity of this compound to tyrosinase, revealing insights into its potential mechanism of inhibition. nih.gov In another study, Isosilandrin was identified as one of the top binders to the MTase and RdRp proteins of the Dengue virus through molecular docking, suggesting its potential as an antiviral agent. academicjournals.org

Pharmacophore modeling is another computational approach that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model can be generated based on a set of known active compounds or from the structure of the ligand-binding site of a protein. nih.gov This model can then be used to screen large compound databases to identify new potential inhibitors. bioduro.com While specific pharmacophore models for this compound are not extensively detailed in the provided context, this methodology holds promise for discovering novel biological activities.

Table 3: Computational Studies Involving this compound

| Computational Method | Target Protein/System | Study Focus | Reference |

| Molecular Docking | Tyrosinase | Investigating binding affinity and inhibition mechanism. nih.gov | nih.gov |

| Molecular Docking | Dengue virus MTase and RdRp proteins | Identifying potential antiviral inhibitors. academicjournals.org | academicjournals.org |

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This in silico method is instrumental in drug discovery for identifying potential biological targets and estimating the binding affinity of a ligand, such as this compound, to a target protein's active site. nih.govnih.govwuxibiology.com

Research has utilized molecular docking simulations to investigate the interaction between this compound and specific enzymes. A notable application has been the study of its inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. dntb.gov.uanih.gov In one study, this compound, a derivative of silybin, was evaluated for its tyrosinase inhibitory activity. nih.gov Molecular docking simulations were performed to elucidate the binding affinity and the mechanism of inhibition. dntb.gov.uanih.govresearchgate.net The simulations revealed that this compound can bind to the active site of tyrosinase, providing a structural basis for its observed inhibitory function. dntb.gov.ua These computational models are crucial for understanding how the compound exerts its biological effects at a molecular level and for guiding the development of more potent derivatives. dntb.gov.uanih.gov

The insights gained from these simulations help to rationalize the structure-activity relationships of this compound and its analogs. For instance, the docking poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein, which are critical for stable binding. mdpi.com Although also known for its anti-inflammatory effects, the primary target identified for this compound in docking studies has been tyrosinase. nih.govresearchgate.net

Table 1: Molecular Docking Findings for this compound

| Target Protein | Research Focus | Key Findings from Simulation | Source(s) |

| Tyrosinase | Inhibition Mechanism & Binding Affinity | Revealed the binding affinity and interaction mechanism within the enzyme's active site, supporting its role as a potential tyrosinase inhibitor. | dntb.gov.ua, nih.gov, researchgate.net |

Density Functional Theory (DFT) Studies (if applicable to relevant mechanisms)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It provides valuable insights into the electronic properties, reactivity, and reaction mechanisms of chemical compounds. nih.govmdpi.com While specific DFT studies conducted directly on this compound are not prominently detailed in the available literature, the methodology is highly applicable to understanding its relevant biological mechanisms, particularly its antioxidant activity. researchgate.net

Given that this compound is noted for its antioxidant properties, DFT serves as a powerful theoretical tool to elucidate the mechanisms underlying this function. researchgate.netnih.gov DFT calculations can be used to determine various descriptors related to antioxidant capacity. nih.gov These include:

Bond Dissociation Enthalpy (BDE): Calculating the BDE of the phenolic hydroxyl groups can predict the ease of hydrogen atom transfer (HAT), a primary mechanism for radical scavenging.

Ionization Potential (IP): This relates to the single electron transfer-proton transfer (SET-PT) mechanism of antioxidant action.

Highest Occupied Molecular Orbital (HOMO) Energy: A higher HOMO energy often correlates with a greater ability to donate electrons, which is a key characteristic of antioxidants. nih.gov

By comparing these calculated parameters with those of known antioxidants like silybin, DFT could provide a quantitative and predictive understanding of why this compound exhibits potent antioxidant effects. researchgate.netnih.gov Such studies can help in analyzing the structure-antioxidant activity relationship, identifying the most reactive sites in the molecule responsible for its radical scavenging ability, and guiding the design of new derivatives with enhanced antioxidant potential. nih.gov

Table 2: Potential Applications of DFT in this compound Research

| DFT Application | Investigated Mechanism | Relevant Descriptors | Potential Insights |

| Reactivity Analysis | Antioxidant Activity (Radical Scavenging) | Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), HOMO/LUMO Energies, Spin Density Distribution | Elucidation of the dominant antioxidant mechanism (e.g., HAT vs. SET-PT); identification of the most active hydroxyl groups; quantitative comparison of antioxidant potential against other flavonoids. nih.gov |

| Electronic Properties | Structure-Activity Relationship | Atomic Charge Distributions, Molecular Orbital Shapes, Electrostatic Potential Maps | Understanding how the electronic structure of this compound contributes to its biological activities and binding interactions. mdpi.com |

Future Directions in Isosilandrin a Research

Elucidation of Undiscovered Molecular Targets and Pathways

Initial research has shown that Isosilandrin A, also known as 3-deoxysilybin, exerts anti-inflammatory effects by suppressing the nuclear factor kappa B (NF-κB) signaling pathway. researchgate.nettandfonline.comnih.gov It has been demonstrated to inhibit the production of various pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in macrophage cell lines. tandfonline.comnih.gov Furthermore, it can inhibit the release of superoxide (B77818) anions from human polymorphonuclear leukocytes (PMNL). researchgate.netnih.gov

While these findings are significant, the direct molecular targets of this compound remain largely unknown. Future research must move beyond observing downstream effects to identifying the specific proteins that this compound binds to, leading to the inhibition of the NF-κB pathway. Techniques such as affinity purification-mass spectrometry (AP-MS) and drug affinity responsive target stability (DARTS) could be employed to capture and identify these binding partners.

Furthermore, it is crucial to investigate whether this compound modulates other signaling pathways involved in inflammation and oxidative stress. Key areas of exploration should include:

Mitogen-Activated Protein Kinase (MAPK) Pathways: Investigating the effect of this compound on the p38, JNK, and ERK signaling cascades, which are also critical regulators of the inflammatory response.

JAK-STAT Pathway: Determining if this compound can influence this pathway, which is central to cytokine signaling.

Nrf2 Pathway: Exploring the potential of this compound to activate the Nrf2 antioxidant response element pathway, which would provide a mechanistic basis for its observed antioxidant activity.

Development of Novel this compound Analogs as Chemical Probes or Leads

The development of novel analogs based on the this compound scaffold is a critical next step for both mechanistic studies and therapeutic development. The existence of a total synthesis for this compound provides a foundational platform for creating a library of derivatives. researchgate.netmdpi.comchim.it This synthetic route can be systematically modified to explore structure-activity relationships (SAR).

Chemical Probes: To facilitate the identification of direct binding targets, this compound analogs can be synthesized to function as chemical probes. These probes would incorporate specific functionalities:

Affinity-based probes: Analogs with biotin (B1667282) or other tags could be used for pull-down assays to isolate binding proteins.

Photo-affinity labels: Incorporating a photoreactive group would allow for the covalent cross-linking of this compound to its target proteins upon UV irradiation, enabling more robust identification.

Fluorescent probes: Attaching a fluorophore would enable visualization of the subcellular localization of this compound, providing clues about its site of action.

Therapeutic Leads: By generating a library of analogs with modifications at various positions of the flavonoid or benzodioxane rings, researchers can screen for compounds with improved properties. The goal would be to identify analogs with:

Enhanced Potency: Higher affinity for their molecular target(s).

Improved Selectivity: Reduced off-target effects.

Favorable Pharmacokinetic Properties: Better absorption, distribution, metabolism, and excretion (ADME) profiles.

Exploration of Biosynthetic Engineering for Enhanced Production

This compound is a naturally occurring compound, but its concentration in Silybum marianum can be variable and relatively low, particularly in comparison to other flavonolignans like silybin (B1146174). mdpi.com To obtain sufficient quantities for extensive research and potential commercialization, biosynthetic engineering offers a promising avenue. The biosynthesis of flavonolignans is understood to occur via the oxidative coupling of the flavonoid taxifolin (B1681242) and the phenylpropanoid coniferyl alcohol, a reaction catalyzed by peroxidase enzymes. mdpi.com

Future research should focus on:

Enzyme Engineering: Identifying and engineering the specific peroxidases involved in this compound synthesis for enhanced catalytic efficiency and stereoselectivity. mdpi.com

Metabolic Engineering in S. marianum: Utilizing plant cell cultures and applying elicitors, such as methyl jasmonate, to stimulate the production of this compound. cabidigitallibrary.org Genetic modification of the plant itself could also be explored to upregulate key enzymes in the biosynthetic pathway or increase the supply of precursors like taxifolin and coniferyl alcohol.

Heterologous Production: Transferring the entire biosynthetic pathway into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. This approach allows for scalable and controlled production in industrial fermenters, independent of agricultural variables.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To build a holistic model of this compound's biological effects, future studies must integrate data from multiple "omics" platforms. This systems biology approach can reveal complex interactions and regulatory networks that would be missed by single-target investigations.

Transcriptomics: Using RNA-sequencing (RNA-seq) to analyze how this compound alters gene expression profiles in relevant cell types (e.g., macrophages, hepatocytes). This can confirm the downregulation of inflammatory genes and uncover novel regulated pathways.

Proteomics: Employing techniques like mass spectrometry-based proteomics to quantify changes in the proteome following treatment with this compound. This can validate transcriptomic data and identify post-translational modifications that are crucial for protein function.

Metabolomics: Analyzing the cellular metabolome to understand how this compound affects metabolic pathways. This could reveal, for instance, shifts in energy metabolism or lipid signaling that contribute to its anti-inflammatory effects.

By integrating these datasets, researchers can construct detailed network models of this compound's mechanism of action, connecting its direct molecular targets to the broader cellular response.

Advanced Preclinical Investigations in Relevant Disease Models (non-human, mechanistic focus)

While initial studies have utilized in vitro cell culture models, it is imperative to validate these findings and explore the mechanistic actions of this compound in relevant non-human, in vivo disease models. tandfonline.com The focus of these advanced preclinical studies should be on elucidating the compound's mechanism of action within a complex biological system, rather than solely on efficacy.

Based on its known anti-inflammatory and antioxidant activities, suitable models could include:

Rodent Models of Inflammation:

LPS-induced systemic inflammation: To study the effects of this compound on cytokine production and NF-κB signaling in a whole-organism context.

Models of specific inflammatory diseases: Investigating its mechanistic role in models of inflammatory bowel disease (IBD), rheumatoid arthritis, or non-alcoholic steatohepatitis (NASH).

Zebrafish Models: The transparency of zebrafish embryos allows for real-time imaging of inflammatory processes and cellular migration, providing a powerful tool to visualize the effects of this compound on immune cell response during inflammation.

Within these models, researchers should perform detailed molecular analyses of affected tissues to confirm target engagement and pathway modulation (e.g., measuring levels of phosphorylated NF-κB p65, expression of iNOS, and markers of oxidative stress). These mechanistic preclinical studies are essential to build a strong scientific rationale for any future clinical development.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for structural elucidation of Isosilandrin A?

- Methodological Answer : Use orthogonal techniques such as NMR spectroscopy (1D/2D) for proton/carbon assignments, X-ray crystallography for absolute configuration determination, and high-resolution mass spectrometry (HRMS) for molecular formula validation. Cross-validate results with computational modeling (e.g., density functional theory) to resolve ambiguities in stereochemistry .

Q. How can researchers optimize extraction protocols for this compound from natural sources?

- Methodological Answer : Conduct solvent polarity screening (e.g., methanol, ethyl acetate) paired with ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE). Validate efficiency via HPLC-UV quantification and statistical optimization (e.g., response surface methodology) to balance yield and purity .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Implement LC-MS/MS with isotope-labeled internal standards to mitigate matrix effects. Validate methods per ICH guidelines (linearity, LOD/LOQ, precision) and confirm specificity using spectral libraries. For non-polar matrices, consider derivatization-GC-MS workflows .

Q. How should in vitro bioactivity assays for this compound be designed to ensure reproducibility?

- Methodological Answer : Use cell lines with validated genetic stability (e.g., STR profiling) and include positive/negative controls (e.g., reference inhibitors). Pre-treat samples to remove endotoxins, and normalize activity to cell viability (MTT assay). Report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological effects be resolved?

- Methodological Answer : Perform comparative dose-response studies across multiple models (e.g., primary vs. immortalized cells) and assess batch-to-batch variability in compound purity. Use meta-analysis to identify confounding variables (e.g., solvent carriers) and validate findings via independent replication .

Q. What strategies address this compound’s poor solubility in in vivo studies?

- Methodological Answer : Explore nanoformulations (liposomes, cyclodextrins) with particle size analysis (DLS) and stability testing (e.g., 48-hour serum incubation). Compare bioavailability via AUC calculations in pharmacokinetic studies and validate efficacy in disease-relevant animal models .

Q. How can researchers investigate this compound’s metabolic stability in hepatic systems?

- Methodological Answer : Use human liver microsomes (HLM) with CYP450 isoform-specific inhibitors. Quantify metabolites via UPLC-QTOF and apply kinetic models (e.g., intrinsic clearance). Cross-reference with in silico ADMET predictors (e.g., SwissADME) to prioritize analogs for derivatization .

Q. What multi-omics approaches elucidate this compound’s mechanism of action?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and phosphoproteomics to identify dysregulated pathways. Validate targets via CRISPR knockouts or siRNA silencing. Use STRING database analysis to map protein interaction networks .

Q. How to ensure reproducibility of this compound’s effects in 3D organoid models?

- Methodological Answer : Standardize organoid culture conditions (e.g., Matrigel batch, growth factors) and include viability controls (ATP assays). Use automated imaging systems for high-content analysis and apply machine learning to quantify morphological changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.